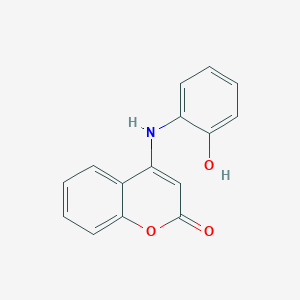

4-(2-Hydroxyphenylamino)coumarin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11NO3 |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

4-(2-hydroxyanilino)chromen-2-one |

InChI |

InChI=1S/C15H11NO3/c17-13-7-3-2-6-11(13)16-12-9-15(18)19-14-8-4-1-5-10(12)14/h1-9,16-17H |

InChI Key |

XCGAYCHTBAQHKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC=CC=C3O |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Hydroxyphenylamino Coumarin and Analogous Structures

General Synthetic Pathways for 4-Aminocoumarin (B1268506) Derivatives

Condensation Reactions Involving 4-Hydroxycoumarin (B602359) Precursors

A primary and widely employed method for the synthesis of 4-aminocoumarin derivatives involves the direct condensation of a 4-hydroxycoumarin precursor with an appropriate amine. researchgate.netresearchgate.net Specifically, for the synthesis of 4-(2-Hydroxyphenylamino)coumarin, 4-hydroxycoumarin is reacted with 2-aminophenol. This reaction can be carried out under various conditions, often involving heating the reactants together, sometimes in the presence of a solvent or a catalyst.

One common approach is the reaction of 4-hydroxycoumarin with amines at elevated temperatures. For instance, the synthesis of 4-aminocoumarins has been achieved by reacting 4-hydroxycoumarin with aniline (B41778) or cyclohexylamine (B46788) at 160°C for a short duration of 20-60 minutes. sci-hub.se Another method involves stirring a mixture of 4-hydroxycoumarin and ammonium (B1175870) acetate (B1210297) in a solvent like N,N-dimethylformamide (DMF) at 160°C for 3 hours. orientjchem.org

A two-step procedure is also frequently reported, which begins with the conversion of 4-hydroxycoumarins to 4-chlorocoumarins. researchgate.netresearchgate.net The subsequent reaction of the 4-chloro derivative with an amine yields the desired 4-aminocoumarin. researchgate.netresearchgate.net However, this method can sometimes lead to the formation of side products due to the amine attacking the α-pyrone ring. researchgate.net

Direct replacement of the hydroxyl group by an amino group is often more convenient, for example, by treating 4-hydroxycoumarins with high-boiling primary, secondary, or aromatic amines. researchgate.net When using ammonia (B1221849) or low molecular weight amines, the reaction is typically conducted in glacial acetic acid to prevent the opening of the lactone ring. researchgate.net

Reflux-Based Reaction Protocols for Aminoaryl Coumarin (B35378) Synthesis

Refluxing is a standard technique used to maintain a constant elevated temperature for a reaction, which is often necessary to drive the condensation of 4-hydroxycoumarin with amines to completion. The choice of solvent is crucial and can influence reaction times and yields.

For example, the synthesis of N-substituted 4-aminocoumarins can be achieved by refluxing 4-hydroxycoumarin with the corresponding amine in a suitable solvent. researchgate.net In some cases, high-boiling solvents like ethoxyethanol are employed. researchgate.net The synthesis of certain coumarin derivatives involves refluxing the reactants in ethanol (B145695) for several hours. orientjchem.orgnih.gov For instance, the reaction of a 4-aminocoumarin derivative with ethylchloroacetate was carried out under reflux for 3 hours in the presence of a base. orientjchem.org Another example is the synthesis of 2-(coumarin-4-yloxy)acetohydrazide, which involved refluxing the starting material with hydrazine (B178648) hydrate (B1144303) in ethanol for 4 hours. nih.gov

The synthesis of N-[4-Oxo-2-(o-tolyl)thiazolidin-3-yl)-2-(coumarin-4-yloxy]acetamide was achieved by refluxing the precursor with mercaptoacetic acid in dry benzene (B151609) for 20 hours. nih.gov This highlights that for more complex structures, extended reflux times may be necessary.

Advanced Synthetic Strategies and Process Optimization

To improve the efficiency, environmental impact, and yield of 4-aminocoumarin synthesis, researchers have explored advanced strategies including the use of catalysts and green chemistry principles.

Exploration of Catalyst-Mediated Synthesis (e.g., Lewis Acid Catalysis)

Catalysts can significantly accelerate the rate of reaction and improve selectivity. Lewis acids, in particular, have been investigated for their ability to catalyze the synthesis of coumarin derivatives. rasayanjournal.co.in For instance, various Lewis acids such as SnCl₂, SnCl₂·2H₂O, ZnCl₂, and AlCl₃ have been used to catalyze the Pechmann condensation for the synthesis of 4-methyl coumarins under microwave irradiation. rasayanjournal.co.in The choice of Lewis acid was found to affect the outcome of the reaction, with SnCl₂·2H₂O and AlCl₃ proving effective in producing 7-hydroxy-4-methyl coumarin from resorcinol (B1680541) and ethyl acetoacetate. rasayanjournal.co.in

A facile and regioselective Lewis acid-catalyzed cascade annulation of o-hydroxyphenyl propargyl amines with 4-hydroxycoumarin has been reported to afford furano[3,2-c]coumarin and pyrano[3,2-c]coumarin derivatives. nih.gov This reaction is presumed to proceed through the conjugate addition of 4-hydroxycoumarin to an in situ-generated alkynyl o-quinone methide. nih.gov

Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Syntheses

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods for 4-aminocoumarins. These approaches aim to reduce or eliminate the use of hazardous solvents and decrease energy consumption.

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can sometimes lead to faster reaction rates. The synthesis of 4-aryl and 4-alkylaminocoumarins has been successfully achieved by reacting 4-hydroxycoumarin with amines under solvent-free conditions, often coupled with microwave irradiation. researchgate.net This method is considered more ideal as it is a one-step process with quantitative yields from readily available starting materials. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netsrce.hrnih.gov The synthesis of 4-aryl/alkylaminocoumarins has been efficiently carried out under microwave irradiation in solvent-free conditions, yielding good to excellent results. researchgate.net Microwave-assisted synthesis has been successfully employed for various organic reactions, including heterocyclizations and couplings, to produce building blocks for medicinal chemistry. youtube.com For example, a reaction that yielded only 20% product after a week of conventional refluxing gave an almost quantitative yield within minutes using microwave irradiation. youtube.com

In the synthesis of biscoumarins from 4-hydroxycoumarin and aldehydes, both ultrasound and microwave-assisted methods have been explored, with molecular iodine as a catalyst in ethanol. srce.hr While both methods were effective, ultrasound-promoted reactions were found to be more suitable for this particular synthesis, offering high yields in shorter reaction times. srce.hr

Control and Monitoring of Reaction Progress in Synthesis

Careful monitoring of the reaction progress is essential to determine the optimal reaction time, maximize yield, and ensure the purity of the final product. A common and effective technique for this purpose is Thin-Layer Chromatography (TLC) . scispace.comnih.gov

TLC allows for the rapid qualitative analysis of a reaction mixture. By spotting a small sample of the reaction mixture onto a TLC plate and developing it in an appropriate solvent system, the presence of starting materials, intermediates, and the final product can be visualized, often under UV light. scispace.com The completion of the reaction is indicated by the disappearance of the starting material spots and the appearance of a prominent product spot. For instance, in the synthesis of a 4-aminocoumarin derivative, the reaction progress was monitored by TLC, and after 90 minutes, the reaction was stopped by adding cold water to precipitate the product. scispace.com Similarly, in the synthesis of biscoumarins, the reaction was monitored by TLC, and upon completion, the product was isolated by filtration. srce.hr

Following the synthesis, the structure and purity of the synthesized compounds are confirmed using various analytical techniques, including:

Melting Point: To check the purity of the synthesized compound. nih.gov

Spectroscopic Methods:

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. scispace.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed structure of the compound. scispace.comnih.gov

Mass Spectrometry (MS): To confirm the molecular weight of the compound. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation of 4 2 Hydroxyphenylamino Coumarin Architectures

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups and analyzing the bond characteristics within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 4-(2-hydroxyphenylamino)coumarin derivatives provides valuable insights into the proton environment. The protons of the coumarin (B35378) and the 2-hydroxyphenyl moieties exhibit characteristic chemical shifts. Aromatic protons typically resonate in the downfield region of the spectrum. For example, in related coumarin structures, aromatic protons appear in the range of δ 7.11–7.78 ppm. mdpi.com

The proton of the hydroxyl group (OH) often appears as a broad singlet. In a related amino acid-coumarin hybrid, the OH proton at the 4-position of the coumarin moiety was observed as a broad singlet at a significantly deshielded chemical shift of δ 16.44 ppm. researchgate.net The amine (NH) proton signal can also be observed; for instance, in a derivative, it appeared as a singlet at δ 8.14 ppm. researchgate.net The chemical shifts of protons on the aminophenol ring can be influenced by their position and electronic environment.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Aromatic | 7.11–7.78 | Multiplet | mdpi.com |

| OH (Coumarin) | ~16.44 | Broad Singlet | researchgate.net |

| NH | ~8.14 | Singlet | researchgate.net |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbon atoms of the coumarin core and the attached hydroxyphenyl ring resonate at distinct chemical shifts. The carbonyl carbon (C=O) of the lactone is typically found in the highly deshielded region of the spectrum. In neurotransmitter-coumarin derivatives, the sp² hybridized carbon atoms of the coumarin and neurotransmitter moieties resonate in the range of 96.1–161.9 ppm. nih.gov

In a related azine derivative of coumarin, the lactone carbonyl carbon (C-2) was assigned a chemical shift of 161.3 ppm. ceon.rs The carbon bearing the hydroxyl group (C-4) in a similar coumarin derivative was observed at 178.3 ppm. ceon.rs The chemical shifts of the carbon atoms in the phenyl ring are influenced by the hydroxyl and amino substituents.

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

| sp² (Coumarin & Phenyl) | 96.1–161.9 | nih.gov |

| C=O (Lactone, C-2) | ~161.3 | ceon.rs |

| C-OH (C-4) | ~178.3 | ceon.rs |

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy is used to study the optical properties of molecules, including their ability to absorb and emit light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of 4-hydroxycoumarin (B602359) derivatives shows good absorption in the range of 200–550 nm. researchgate.net The exact absorption maxima depend on the substituents present on the molecule and the solvent used. The presence of electron-donating groups, such as the hydroxyl and amino groups in this compound, can lead to a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted coumarin. researchgate.net This is due to the extension of the conjugated π-electron system. The electronic absorption spectra of hydroxycoumarin derivatives are influenced by factors such as intramolecular hydrogen bonding and potential tautomeric transformations. researchgate.net

Quantum Chemical and Computational Approaches in 4 2 Hydroxyphenylamino Coumarin Research

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic properties of coumarin (B35378) derivatives. researchgate.net By employing various functionals and basis sets, researchers can accurately model the behavior of these compounds.

Geometrical Optimization and Conformational Analysis

DFT calculations are crucial for determining the most stable three-dimensional structure of 4-(2-Hydroxyphenylamino)coumarin and its derivatives. Geometrical optimization using methods like B3LYP with a 6-311++G(d,p) basis set allows for the precise calculation of bond lengths and angles. researchgate.netmdpi.com For instance, in a study of 4-hydroxycoumarin-neurotransmitter derivatives, the crystal structure of one derivative was used as a starting point for optimizing the geometries of others. nih.govresearchgate.net This process is vital for understanding the molecule's shape and how it might interact with biological targets. Conformational analysis, often performed through these calculations, helps identify the most stable spatial arrangements of the molecule, which is influenced by factors like intramolecular hydrogen bonds. nih.gov

Calculation of Electronic Properties

Quantum chemical calculations provide valuable information about the electronic nature of this compound. Key parameters that are frequently calculated include:

HOMO-LUMO Gaps: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govcapes.gov.br For some coumarin derivatives, these gaps have been calculated to be in the range of 2.502 to 4.455 eV. researchgate.net

Ionization Energy, Electronegativity, Hardness, Softness, Electrophilicity, and Nucleophilicity: These global reactivity descriptors are derived from the HOMO and LUMO energies and help in understanding the molecule's tendency to donate or accept electrons. This information is essential for predicting how the molecule will behave in a biological environment and its potential to engage in various chemical reactions. researchgate.net

The table below summarizes some of the calculated electronic properties for coumarin derivatives from various studies.

| Property | Description | Reference |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | nih.govresearchgate.net |

| Ionization Potential | The energy required to remove an electron. | researchgate.net |

| Electron Affinity | The energy released when an electron is added. | researchgate.net |

| Electronegativity | The ability of an atom to attract shared electrons. | researchgate.net |

| Chemical Hardness | Resistance to change in electron distribution. | researchgate.net |

| Chemical Softness | The reciprocal of chemical hardness. | researchgate.net |

| Electrophilicity Index | A measure of the electrophilic character of a molecule. | researchgate.net |

Prediction of Spectroscopic Parameters

DFT calculations are also employed to predict spectroscopic data, which can then be compared with experimental results to validate the computational model.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. nih.gov These theoretical spectra are often in good agreement with experimental data, aiding in the structural elucidation of newly synthesized compounds. nih.govuniroma1.it For example, in some 4-hydroxycoumarin (B602359) derivatives, the calculated chemical shifts for the coumarin moiety carbons ranged from 97.06–175.80 ppm. nih.gov

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is extensively used to understand how this compound and its analogs might interact with biological macromolecules.

Assessment of Binding Affinities and Modes with Biological Receptors

Molecular docking simulations are instrumental in evaluating the binding affinity of coumarin derivatives to a variety of biological targets. These studies help in identifying potential drug candidates by predicting how strongly a ligand will bind to a receptor's active site. Some of the key receptors investigated include:

Receptor Tyrosine Kinases (RTKs): Docking studies have been performed to investigate the binding of coumarin derivatives to RTKs, which are crucial in cancer signaling pathways. nih.gov

Lipoxygenase (LOX), Myeloperoxidase (MPO), NAD(P)H Oxidase, and Xanthine (B1682287) Oxidase (XO): These enzymes are involved in inflammatory and oxidative stress pathways. Docking studies have explored the potential of coumarin derivatives to inhibit these enzymes. nih.govdergipark.org.trnih.gov

Epidermal Growth Factor Receptors (EGFR): EGFR is a type of RTK, and its inhibition is a key strategy in cancer therapy. Docking simulations have been used to identify coumarin derivatives that could potentially bind to and inhibit EGFR. nih.govcapes.gov.br

Human Serum Albumin (HSA) and Alpha-Fetoprotein (AFP): HSA is the main carrier protein in the blood, and its interaction with drugs affects their distribution and efficacy. ijsciences.comrepec.orgnih.gov Docking studies have been used to understand the binding of coumarin derivatives to HSA, often identifying the binding site within subdomain IIA. ijsciences.comrepec.org

Glutathione-S-transferases (GSTs): These enzymes are involved in detoxification processes and can contribute to drug resistance. Molecular docking has been used to assess the inhibitory potential of coumarin derivatives against GSTs. nih.gov

The table below presents a summary of docking studies of coumarin derivatives with various biological targets.

| Target Receptor | PDB ID | Key Findings | Reference |

| Receptor Tyrosine Kinase | 3GQL | Investigated the binding affinity of coumarin derivatives and their palladium(II) complexes. | nih.gov |

| Lipoxygenase (human 5-LOX) | 3V99 | Evaluated the binding affinity and interactions with the active site. | nih.gov |

| Xanthine Oxidase | 3NVY | Identified potential inhibitory compounds from natural sources. | dergipark.org.tr |

| Epidermal Growth Factor Receptor (HER2) | Not Specified | Identified plant-derived compounds with high binding affinity. | nih.gov |

| Human Serum Albumin | 1N5U | Determined the binding site of coumarin derivatives, often in subdomain IIA. | ijsciences.comrepec.orgsemanticscholar.org |

| Glutathione Transferase P1-1 | 18GS | Showed strong binding affinity for several coumarin derivatives. | nih.gov |

Analysis of Specific Intermolecular Interactions within Binding Pockets

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for the ligand's specificity and efficacy. Key interactions observed in docking studies of this compound derivatives include:

Hydrogen Bonding: The formation of hydrogen bonds between the ligand and amino acid residues in the binding pocket is a critical factor in determining binding affinity. The hydroxyl and amino groups of the coumarin derivative are often involved in these interactions. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of this compound research, MD simulations provide critical insights into the dynamic behavior of the ligand when bound to a biological receptor, such as an enzyme or protein. These simulations can reveal the stability of the ligand-receptor complex, the key intermolecular interactions that maintain the binding, and conformational changes that may occur upon binding. researchgate.netnih.gov

For instance, studies on similar coumarin derivatives complexed with proteins like carbonic anhydrase have used MD simulations to complement molecular docking results. researchgate.netnih.gov These simulations, often run for nanoseconds, track the trajectory of the solvated ligand-protein complex, allowing for the calculation of binding free energies. researchgate.netnih.gov The analysis of these simulations can identify the major forces contributing to the binding affinity, such as van der Waals forces, electrostatic interactions, and lipophilic interactions. nih.gov By observing the interactions between the coumarin derivative and the amino acid residues in the active site throughout the simulation, researchers can confirm the stability of the predicted binding mode and understand the dynamic nature of the complex. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive synthesis and testing. jocpr.comnih.gov

For coumarin derivatives, QSAR models have been successfully developed to predict various biological activities, including anticancer and antioxidant properties. nih.govnih.gov The process begins by compiling a dataset of coumarin compounds with experimentally determined activities, such as the half-maximal inhibitory concentration (IC50), which is often converted to a logarithmic scale (pIC50) to serve as the dependent variable. nih.gov

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates the biological activity with calculated molecular descriptors (the independent variables). nih.govnih.gov The predictive power of these models is rigorously validated using both internal and external validation techniques to ensure they are robust and reliable. nih.gov A successful QSAR model can then be used to screen virtual libraries of related compounds, prioritizing those predicted to have the highest desired activity for synthesis and further investigation. nih.gov

A crucial outcome of QSAR studies is the identification of the specific molecular properties, or descriptors, that have the most significant impact on the biological activity of the compounds. These descriptors quantify various aspects of the molecule's physicochemical properties. For coumarin derivatives, a range of descriptors has been found to be important. nih.gov

Studies on the anticancer activity of coumarins have shown that properties like the dipole moment and the number of hydrogen bond donors are strongly related to their inhibitory activity. nih.gov In the context of antioxidant activity, descriptors related to molecular complexity , the capacity for hydrogen bond donation , and lipophilic character have been identified as key parameters. nih.gov The identification of these descriptors provides medicinal chemists with a rational basis for structural modification; for example, by adding or modifying functional groups to enhance hydrogen bonding capabilities or alter lipophilicity, one can rationally design new derivatives of this compound with potentially improved therapeutic effects. nih.govnih.gov

Table 1: Key Molecular Descriptors in Coumarin QSAR Studies

| Descriptor Category | Specific Descriptor Example | Relevance to Biological Activity | Reference |

|---|---|---|---|

| Electronic | Dipole Moment | Influences intermolecular interactions and binding affinity with target proteins. | nih.gov |

| Topological | Molecular Complexity | Relates to the size and branching of the molecule, affecting how it fits into a receptor site. | nih.gov |

| Physicochemical | Hydrogen-Bond Donor Count | Crucial for forming specific interactions with biological targets, enhancing binding. | nih.govnih.gov |

| Physicochemical | Lipophilicity (log P) | Governs the compound's ability to cross cell membranes and reach its target. | nih.govnih.gov |

| Quantum-Chemical | LUMO Energy (Lowest Unoccupied Molecular Orbital) | Relates to the electrophilicity of the molecule and its reactivity. | nih.gov |

Mechanistic Computational Studies of Reactivity Pathways

Computational chemistry is essential for elucidating the detailed step-by-step mechanisms by which molecules react. For antioxidants like this compound, these studies can determine the most likely pathways through which they neutralize harmful free radicals.

The antioxidant activity of phenolic compounds like this compound involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. Computational studies, often using Density Functional Theory (DFT), can calculate the thermodynamic and kinetic parameters for several possible antiradical mechanisms. researchgate.netresearchgate.net

The primary mechanisms investigated for coumarin derivatives include:

Formal Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the free radical. This is a one-step process. researchgate.netresearchgate.net

Single-Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step mechanism where the antioxidant first transfers an electron to the radical, forming a radical cation, which then loses a proton. researchgate.netresearchgate.net

Sequential Proton Loss followed by Electron Transfer (SPLET): In this two-step pathway, the antioxidant first deprotonates to form an anion, which then donates an electron to the free radical. researchgate.netnih.govnih.gov This mechanism is often favored in polar solvents. nih.gov

Radical Adduct Formation (RAF): The antioxidant molecule directly adds to the free radical, forming a stable, non-radical adduct. researchgate.netnih.gov

By calculating properties like bond dissociation enthalpies (for HAT), ionization potentials (for SET-PT), and proton affinities (for SPLET), researchers can determine which pathway is the most energetically favorable under specific conditions (e.g., in gas phase vs. aqueous solution). nih.govnih.gov For some coumarin derivatives, studies have concluded that mechanisms like SPLET and RAF are the most probable pathways for their antiradical action under physiological conditions. researchgate.netnih.gov

Table 2: Antiradical Mechanisms of Phenolic Antioxidants

| Mechanism | Description | Key Thermodynamic Parameter |

|---|---|---|

| Formal Hydrogen Atom Transfer (HAT) | A direct, one-step transfer of a hydrogen atom (H•) from the antioxidant (ArOH) to the radical (R•). | Bond Dissociation Enthalpy (BDE) |

| Single-Electron Transfer followed by Proton Transfer (SET-PT) | A two-step process involving the transfer of an electron from ArOH to R•, followed by the transfer of a proton (H+). | Ionization Potential (IP) |

| Sequential Proton Loss followed by Electron Transfer (SPLET) | A two-step process where ArOH first loses a proton to form an anion (ArO-), which then transfers an electron to R•. | Proton Affinity (PA) |

| Radical Adduct Formation (RAF) | The covalent bonding of the antioxidant molecule to the free radical, forming a single, larger molecule. | Reaction Enthalpy of Adduct Formation |

To gain a deeper understanding of the electronic structure and bonding that governs a molecule's reactivity, advanced computational methods like QTAIM and NBO analysis are employed. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms within a molecule and characterize the chemical bonds between them. amercrystalassn.orgwiley-vch.de By locating critical points in the electron density, QTAIM can identify bond paths and quantify the nature of interactions (e.g., covalent vs. ionic or hydrogen bonds). In studies of coumarin derivatives, QTAIM has been used to quantify intramolecular hydrogen bonds that contribute to the stability of specific conformations. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of atomic orbitals, lone pairs, and bonds. wikipedia.orgnih.gov NBO analysis is particularly useful for studying charge distribution and delocalization effects. wikipedia.org It can quantify the stabilization energy associated with interactions between filled (donor) and empty (acceptor) orbitals, providing insight into intramolecular charge transfer and the strength of hydrogen bonds. researchgate.netnih.gov For coumarin derivatives, NBO analysis helps to elucidate the electronic interactions that stabilize the molecule and influence its reactivity. researchgate.net

Biological Activity Profiling and Mechanistic Insights of 4 2 Hydroxyphenylamino Coumarin Derivatives

Antioxidant and Antiradical Capabilities

The antioxidant and antiradical properties of 4-(2-Hydroxyphenylamino)coumarin derivatives are a key area of investigation. These compounds exhibit a multifactorial approach to combating oxidative stress, which includes direct radical scavenging and the inhibition of enzymes that produce reactive oxygen species.

Direct Radical Scavenging Mechanisms against Reactive Oxygen Species

Derivatives of this compound have demonstrated the ability to directly neutralize harmful reactive oxygen species (ROS), such as the hydroperoxyl radical (HOO•), superoxide (B77818) radical (O2•−), and hydroxyl radical (•OH). The position of the hydroxyl group on the phenylamino (B1219803) moiety significantly influences this activity. For instance, a study on (E)-3-(1-((hydroxyphenyl)amino)ethylidene)-2,4-dioxochroman-7-yl acetate (B1210297) derivatives revealed that the ortho-hydroxy substituted derivative (A1-OH) was the most effective at scavenging HOO• radicals. nih.gov The proposed mechanisms for this radical scavenging include Formal Hydrogen Atom Transfer (f-HAT) for the inactivation of HOO• and a Sequential Proton Loss followed by Radical Adduct Formation (SPL-RAF) for O2•−. nih.gov The presence of electron-donating groups on the coumarin (B35378) scaffold is believed to enhance this radical scavenging ability by stabilizing the resulting oxygen-centered radical. nih.gov

The scavenging of hydroxyl radicals (•OH) has also been observed. Palladium(II) complexes of 3-(1-((hydroxyphenyl)amino)ethylidene)chroman-2,4-dione have shown a significant reduction in the amount of DEPMPO/OH spin-adducts, indicating potent •OH scavenging activity. nih.gov Specifically, the complex with a para-hydroxyphenylamino substituent (C2) exhibited a slightly more pronounced reduction effect. nih.gov

Inhibition of Reactive Oxygen Species (ROS)-Producing Enzymes

In addition to direct scavenging, this compound derivatives can inhibit enzymes responsible for producing ROS. Molecular docking and dynamics studies have explored the inhibitory potential of these compounds against enzymes like Lipoxygenase (LOX), Myeloperoxidase (MPO), NAD(P)H Oxidase (NOX), and Xanthine (B1682287) Oxidase (XOD). nih.gov The affinity for these enzymes was found to decrease in the order of XOD > LOX > NOX > MPO. nih.gov

The position of the hydroxyl group on the phenylamino substituent plays a crucial role in the inhibitory activity. The meta-hydroxyl substituted derivative showed the highest inhibition potential towards LOX and MPO. tandfonline.com Conversely, the ortho- and particularly the para-hydroxyl substituted derivatives demonstrated greater inhibitory potency against NOX and XOD. tandfonline.com The inhibitory action against enzymes like lipoxygenase is thought to be due to interference with the iron in its active site. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Antiradical Activity Assessment

Electron Spin Resonance (ESR) spectroscopy is a key technique used to experimentally validate the antiradical activity of these coumarin derivatives. ESR studies have confirmed the radical scavenging capabilities of these compounds. For example, the antiradical potency of (E)-3-(1-((hydroxyphenyl)amino)ethylidene)-2,4-dioxochroman-7-yl acetate derivatives against HOO• was examined using ESR, with the ortho-hydroxy derivative (A1-OH) showing the highest percentage of reduction (58.7%). nih.govtandfonline.com

ESR spectroscopy has also been employed to study the scavenging of hydroxyl radicals (•OH). In these experiments, the addition of palladium(II) complexes of 3-(1-((hydroxyphenyl)amino)ethylidene)chroman-2,4-dione to a Fenton reaction system resulted in a significant decrease in the ESR signal of the DEPMPO/OH spin-adduct, providing direct evidence of •OH scavenging. nih.gov Furthermore, ESR has been used to confirm the formation of semiquinone radicals from coumarin-chalcone hybrids during their oxidation, providing insight into their antioxidant mechanisms. uchile.cl

Antimicrobial Efficacy

The antimicrobial properties of this compound and its derivatives have been evaluated against a range of bacterial and fungal pathogens, revealing a spectrum of activity that is dependent on the specific microbial strain and the chemical structure of the compound.

Antibacterial Spectrum and Potency against Bacterial Strains

Research has shown that this compound and its derivatives possess notable antibacterial activity, particularly against Gram-positive bacteria.

Gram-Positive Bacteria:

Staphylococcus aureus : Several studies have reported the activity of 4-hydroxycoumarin (B602359) derivatives against S. aureus. researchgate.netresearchgate.netnih.govscielo.br For instance, 4-(2-Hydroxy-phenylamino)-chromen-2-one demonstrated bacteriostatic and bactericidal activity against this strain. researchgate.netresearchgate.net Other derivatives have also shown favorable antibacterial activity with significant zones of inhibition. scielo.br

Bacillus subtilis and Bacillus cereus : 4-(2-Hydroxy-phenylamino)-chromen-2-one has been evaluated against Bacillus cereus, showing antibacterial effects. researchgate.netresearchgate.net Derivatives of 4-hydroxycoumarin have also demonstrated growth inhibition of Bacillus species. nih.govnih.gov

Other Gram-Positive Bacteria : Some 3-arylcarbamoyl-4-hydroxycoumarins have shown significant activity against Gram-positive bacteria in general. nih.gov

Gram-Negative Bacteria:

Pseudomonas aeruginosa : The activity against P. aeruginosa appears to be limited, with some studies reporting that certain derivatives did not show any antimicrobial activity against this strain. nih.govrasayanjournal.co.in

Proteus mirabilis : A series of novel coumarin–benzimidazole hybrids demonstrated broad-spectrum antibacterial activity, including against P. vulgaris (a related species to P. mirabilis). nih.gov

The following table summarizes the antibacterial activity of selected this compound derivatives.

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| 4-(2-Hydroxy-phenylamino)-chromen-2-one | Staphylococcus aureus | Bacteriostatic and bactericidal | researchgate.netresearchgate.net |

| 4-(2-Hydroxy-phenylamino)-chromen-2-one | Bacillus cereus | Bacteriostatic and bactericidal | researchgate.netresearchgate.net |

| 4-Hydroxycoumarin Derivatives | Bacillus subtilis | Growth inhibition | nih.govnih.gov |

| 4-Hydroxycoumarin Derivatives | Staphylococcus aureus | Growth inhibition | nih.govnih.gov |

| 4-Hydroxycoumarin Derivatives | Pseudomonas aeruginosa | No activity | nih.gov |

| Coumarin–benzimidazole hybrids | Proteus vulgaris | Broad-spectrum activity | nih.gov |

| 3-Arylcarbamoyl-4-hydroxycoumarins | Gram-positive bacteria | Significant activity | nih.gov |

Antifungal Spectrum and Potency against Fungal Strains

The antifungal potential of this compound derivatives has also been explored, with notable activity against certain fungal species.

Aspergillus species : Derivatives of 4-methylcoumarin (B1582148) have been shown to possess very high activity in terms of growth inhibition against Aspergillus flavus and Aspergillus ochraceus. nih.gov

Other Fungal Strains : While some 3-acylamino-4-hydroxycoumarins have moderate antifungal effects, the activity of many other derivatives is reported as inactive. nih.gov

The table below outlines the antifungal activity of specific coumarin derivatives.

| Compound/Derivative | Fungal Strain | Activity | Reference |

| 4-Methylcoumarin derivatives | Aspergillus flavus | High growth inhibition | nih.gov |

| 4-Methylcoumarin derivatives | Aspergillus ochraceus | High growth inhibition | nih.gov |

| 3-Acylamino-4-hydroxycoumarins | General Fungi | Moderate antifungal effects | nih.gov |

Investigations into Antibiofilm Activity

Coumarin derivatives have demonstrated notable efficacy as anti-biofilm agents, particularly against resilient pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. Studies have shown that certain coumarin compounds can inhibit the formation of biofilms at concentrations that have a minimal effect on bacterial growth, suggesting a specific disruption of the biofilm formation process rather than general antimicrobial action. nih.gov

Research utilizing the 96-well plate crystal violet assay to quantify biofilm has identified several potent coumarin derivatives. researchgate.net For instance, against S. aureus, derivatives with specific substitutions, such as bromo, chloro, nitro, and methoxy (B1213986) groups on the phenyl ring, have shown significant anti-biofilm activity. nih.gov Compounds with a 4-bromophenyl group or a 3-bromo, 5-chloro substituted phenyl group were found to inhibit biofilm formation by 69% at a concentration of 100 μg/mL. nih.gov The minimum biofilm inhibitory concentration (MBIC) values for some of the most potent derivatives range from 25 to 100 μg/mL. nih.govresearchgate.net

The mechanism of this antibiofilm activity has been investigated through advanced microscopic techniques, including atomic force microscopy (AFM) and scanning electron microscopy (SEM), which confirmed the disruption of biofilm architecture. researchgate.netnih.gov Furthermore, quantitative RT-PCR analysis has revealed that these coumarin derivatives can downregulate the expression of genes essential for biofilm formation, such as icaA and icaD in S. aureus. researchgate.net In studies against P. aeruginosa, coumarin derivatives have been shown to significantly decrease biofilm construction by 45–62% and interfere with the quorum sensing (QS) network, a key communication system for biofilm development. nih.gov

Table 1: Antibiofilm Activity of Selected Coumarin Derivatives against S. aureus

The antiproliferative activity of coumarin derivatives is closely linked to their ability to induce programmed cell death, or apoptosis. nih.govMechanistic studies have revealed that these compounds can trigger apoptosis through multiple cellular pathways.

In HeLa cells, coumarin A/AA was found to induce a caspase-independent form of apoptosis. nih.govThis process was mediated by the release of the apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm, without the detection of the active form of caspase-3. nih.govIn contrast, studies on MIA PaCa-2 cells treated with palladium(II) complexes of 4-hydroxycoumarin showed that cell death was indeed caused by the induction of apoptosis, confirmed via Annexin V-FITC assays. nih.gov Further investigation into the apoptotic mechanism in MCF-7 breast cancer cells treated with bis(4-hydroxy-2H-chromen-2-one) coumarin revealed a modulation of key apoptosis-related genes. The treatment led to an up-regulation of the pro-apoptotic gene Bax and a down-regulation of the anti-apoptotic gene Bcl-2. nih.govThis shift in the Bax/Bcl-2 ratio resulted in an increased expression of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.govAdditionally, treatment with some coumarins can cause cell cycle arrest, with cells accumulating in the G1 or S phase, further contributing to the inhibition of cancer cell proliferation. nih.gov

Enzyme Inhibition Profiles (beyond ROS-producing enzymes)

The anticancer effects of coumarin derivatives may also stem from their ability to inhibit key signaling enzymes like protein kinases. The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a crucial target in cancer therapy as its overexpression and activation mediate the mitogenic actions that drive tumor growth. nih.gov While direct inhibition of EGFR by this compound is not extensively documented, structurally similar compounds have shown potent activity. A class of compounds known as 4-anilinoquinazolines has been identified as potent inhibitors of EGFR tyrosine kinase, with IC50 values as low as 20 nM. nih.govThese inhibitors act competitively with ATP, blocking the receptor's autophosphorylation and subsequent downstream signaling. nih.govGiven the structural similarities, this suggests a potential mechanism of action for coumarin-based compounds. The inhibition of EGFR is a validated strategy in several cancers, and combining EGFR inhibitors with other agents, such as COX-2 inhibitors, is a promising approach to overcome treatment resistance. nih.govThe mechanisms by which coumarins exert anticancer activity are known to include the inhibition of protein kinase activity. nih.gov

Xanthine oxidase (XO) is another significant enzymatic target for coumarin derivatives. This enzyme plays a critical role in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comOveractivity of XO can lead to hyperuricemia and is associated with oxidative stress.

Several coumarin derivatives have been identified as potent inhibitors of xanthine oxidase. nih.govStructure-activity relationship studies have revealed that the number and position of hydroxyl groups on the coumarin ring are crucial for this inhibitory effect. nih.govnih.govSpecifically, esculetin (B1671247) and umbelliferone (B1683723) (7-hydroxycoumarin) are strong, competitive inhibitors of XO. nih.govnih.govMolecular modeling has shown that these coumarins interact with the molybdopterin region of the XO active site. nih.govThe carbonyl group of the coumarin points toward the amino acid residue Arg880, while the ester oxygen can form hydrogen bonds with Thr1010, effectively blocking the enzyme's activity. nih.govThe 7-hydroxy group plays a very important role, and an additional hydroxyl group at the 6-position, as seen in esculetin, further enhances the inhibitory activity. nih.gov

Table 3: Inhibition of Xanthine Oxidase (XO) by Coumarin Derivatives

Advanced Applications of 4 2 Hydroxyphenylamino Coumarin in Fluorescent Probing and Sensing

Luminescent Properties and Photophysical Characterization

The fluorescence of coumarin (B35378) derivatives is a result of their benzo-α-pyrone structure. The photophysical properties, including excitation and emission wavelengths, quantum yield, and Stokes shift, are highly sensitive to the nature and position of substituents on the coumarin ring and the polarity of the solvent environment. researchgate.netsciepub.comaatbio.com Electron-donating groups, such as the amino group at the C-4 position in the title compound, are known to enhance fluorescence intensity. sapub.org

The electronic absorption and emission spectra of coumarin derivatives are key to their application as fluorescent probes. Generally, coumarins are UV-excitable dyes that emit in the blue-to-green region of the visible spectrum. aatbio.com For instance, various 4-hydroxycoumarin (B602359) derivatives excited between 370-384 nm show fluorescence emission in the 456-474 nm range. researchgate.net The specific wavelengths for 4-(2-Hydroxyphenylamino)coumarin would be determined by the intramolecular charge transfer (ICT) characteristics influenced by the 2-hydroxyphenylamino group. Studies on related 7-aminocoumarin (B16596) derivatives show excitation maxima around 354 nm and emission maxima near 440 nm. sigmaaldrich.com The substitution pattern, including the presence of electron-donating and electron-withdrawing groups, can significantly shift these profiles. mdpi.comnih.gov For example, extending the π-conjugated system, as seen in 4-styrylcoumarin derivatives, can lead to bathochromic (red) shifts in both absorption and emission spectra. mdpi.comdigitellinc.com

Table 1: Representative Photophysical Data for Related Coumarin Derivatives Note: This table presents data for structurally related coumarin derivatives to illustrate the expected range of properties, as specific data for this compound is not readily available.

| Compound Type | Excitation Max (λex, nm) | Emission Max (λem, nm) | Solvent | Reference |

|---|---|---|---|---|

| 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester | 354 | 440 | Methanol | sigmaaldrich.com |

| 4-Hydroxycoumarin Derivatives | 370-384 | 456-474 | Acetone | researchgate.net |

| 7-(Diethylamino)coumarin-fused BODIPY | ~600 | ~740 | Not Specified | rsc.org |

| Coumarin 343 | 443 | 461 | Not Specified | aatbio.com |

The fluorescence quantum yield (Φf) is a critical measure of a fluorophore's efficiency, representing the ratio of photons emitted to photons absorbed. High quantum yields are desirable for sensitive detection applications. The quantum yield of coumarins is highly dependent on their chemical structure and solvent environment. nih.gov For many coumarin derivatives, quantum yields can be quite high, with some reaching values up to 0.83. rsc.org The determination of quantum yields is typically performed using a comparative method, referencing a standard substance with a known quantum yield, such as Rhodamine B or quinine (B1679958) sulfate. sapub.orgresearchgate.net Research on various 4-hydroxycoumarin derivatives has demonstrated their potential for high quantum yields in ethanol (B145695). sapub.org The rigidity of the molecular structure and the nature of the substituents play a significant role; bulky groups can sometimes lead to lower quantum yields in polar solvents due to molecular motion. aatbio.com

The Stokes shift is the difference in energy (or wavelength) between the positions of the band maxima of the absorption and emission spectra. A large Stokes shift is advantageous in fluorescence applications as it minimizes self-quenching and simplifies the detection of emission signals without interference from scattered excitation light. Coumarin derivatives are known for exhibiting significant Stokes shifts, which can be attributed to a substantial change in dipole moment and structural relaxation upon photoexcitation. nih.govrsc.org For example, certain coumarin derivatives containing a benzothiazole (B30560) moiety exhibit large Stokes shifts of up to 188 nm. nih.gov The magnitude of the Stokes shift is influenced by solvent polarity and the specific electronic properties of the substituents on the coumarin ring. researchgate.net

Development of Fluorescent Probes for Biomolecule Labeling

The structure of this compound, containing both a secondary amine and a phenolic hydroxyl group, offers potential sites for functionalization to create reactive probes for labeling biomolecules like proteins and nucleic acids. aatbio.com The core strategy involves introducing a reactive group that can form a stable covalent bond with a specific functional group on the target biomolecule. chemimpex.com

Amine groups (primarily the ε-amino group of lysine (B10760008) residues and the N-terminus) are common targets for labeling proteins. Several chemical moieties can be appended to a fluorophore to make it amine-reactive.

Succinimidyl Esters (NHS Esters): This is one of the most common methods for labeling primary amines. mdpi.com The NHS ester reacts with amines under mild alkaline conditions (pH 7-9) to form a stable amide bond. sigmaaldrich.com Numerous coumarin-based NHS esters, such as 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester, are commercially available or have been synthesized for protein labeling. sigmaaldrich.comchemimpex.com

4-Sulfotetrafluorophenyl (STP) Esters: STP esters are an alternative to NHS esters, offering significantly higher water solubility. This makes them particularly suitable for labeling proteins in purely aqueous environments without the need for organic co-solvents like DMSO.

Sulfonyl Chlorides: These groups react readily with primary and secondary amines, as well as with phenols, alcohols, and thiols. Their high reactivity can sometimes lead to a lack of specificity, but they are effective for creating stable sulfonamide linkages.

Isothiocyanates: Isothiocyanates react with primary amines to form stable thiourea (B124793) linkages. This chemistry has been successfully applied to create coumarinyl isothiocyanates from various aminocoumarins for use as fluorescent labels. tandfonline.comresearchgate.net The reaction is efficient and provides a robust covalent bond.

Maleimides: While primarily known for thiol reactivity, maleimides can react with amines at higher pH values (pH > 8.5), although this reaction is generally less favorable than the reaction with thiols and competes with hydrolysis of the maleimide (B117702) ring. thermofisher.com

Thiol groups, found in the amino acid cysteine, are less abundant in proteins than amines, allowing for more site-specific labeling.

Maleimides: The maleimide group is the most widely used functional group for thiol-reactive labeling. scbt.com It reacts with sulfhydryl groups via a Michael addition reaction under mild conditions (pH 6.5-7.5) to form a stable thioether bond. thermofisher.com This high selectivity makes maleimide-functionalized fluorophores extremely valuable. Coumarin-maleimide probes have been developed for the specific fluorescent tagging of biomolecules via their cysteine residues. rsc.org The synthesis typically involves creating a coumarin derivative with a linker that terminates in a maleimide group.

Design of Chemosensors for Selective Ion Detection

While the broader class of coumarin derivatives has been widely explored for ion detection, information specifically concerning "this compound" is not available.

Selective Sensing of Metal Ions (e.g., Cu²⁺)

There are no specific studies found that describe the use of this compound as a selective fluorescent sensor for Cu²⁺ ions. Research in this area is focused on other coumarin derivatives that incorporate different chelating moieties to achieve selective binding and a corresponding fluorescent response to Cu²⁺. nih.govfrontiersin.orgrsc.orgnih.gov

Mechanistic Understanding of Fluorescent Sensing (e.g., Intramolecular Charge Transfer, Proton Transfer)

Without experimental or theoretical studies on the interaction of this compound with specific ions, a detailed mechanistic understanding of its potential fluorescent sensing capabilities cannot be provided. The fluorescence sensing mechanisms in coumarin derivatives are diverse and highly dependent on the specific molecular structure and the nature of the interaction with the analyte. Common mechanisms include Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET), among others. However, the applicability of these mechanisms to this compound in the context of ion detection has not been investigated.

Structure Activity Relationships Sar in 4 2 Hydroxyphenylamino Coumarin Frameworks

Influence of Substituent Position and Nature on Biological Efficacy

The introduction of different substituents onto the coumarin (B35378) framework allows for the fine-tuning of its pharmacological profile. The electronic properties and the placement of these groups are determinant factors for the molecule's interaction with biological targets.

The presence and location of hydroxyl (-OH) groups are paramount to the biological activity of many coumarin derivatives. Research consistently shows that the number and position of these groups can dramatically influence outcomes such as antioxidant and enzyme inhibitory activities. nih.govnih.gov

Studies on various coumarin-related structures have demonstrated that the quantity of hydroxyl groups often correlates directly with their ability to suppress reactive oxygen species (ROS). nih.gov For instance, in a study of coumarin derivatives, esculetin (B1671247), which possesses two hydroxyl groups on its benzene (B151609) ring, was identified as the most potent radical scavenger among the tested compounds. nih.gov The introduction of a hydroxyl group can increase hydrogen bonding interactions between the molecule and surrounding amino acids in an enzyme's active site, which may lead to higher inhibitory activity. nih.gov The position of the -OH group is also critical. For example, coumarin analogues with a hydroxyl group at position 5 of the coumarin scaffold were found to be promising scavengers of the ABTS•+ radical. mdpi.com In flavonoids, a related class of compounds, the hydroxyl group at the 3-position of the C ring was found to be essential for inducing DNA damage in the presence of cupric ions at lower temperatures. nih.gov

Table 1: Effect of Hydroxyl Group on ABTS•+ Radical Scavenging Activity

Comparison of the antioxidant activity of coumarin derivatives with an acetyloxy group versus a hydroxyl group at the same position. Activity is expressed as the percentage of ABTS•+ scavenging at a 100 μM concentration.

| Compound | Key Substituent Group | Activity (% Scavenging) | Reference |

|---|---|---|---|

| Acetyloxy Coumarin Analogue | -OCOCH₃ | No Activity | mdpi.com |

| Hydroxy Coumarin Analogue (4d) | -OH | 73.3% | mdpi.com |

The electronic nature of substituents on the aromatic rings of the coumarin scaffold plays a significant role in modulating biological efficacy. nih.gov Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH), increase the electron density of the molecule, while electron-withdrawing groups (EWGs), such as nitro (-NO2) and halogens (-Cl, -F), decrease it. nih.govnih.gov

The introduction of EWGs on the aromatic ring has been shown to increase the antibacterial activity of certain 4-hydroxycoumarin (B602359) derivatives. nih.gov In one study, derivatives with a 4-nitro substitution or chloro and nitro substitutions showed significantly higher activity against resistant E. coli strains. nih.gov This suggests that reducing electron density on the ring system can enhance interactions with bacterial targets like DNA gyrase. nih.gov Conversely, the antioxidant properties of coumarins can be influenced by EDGs, which can facilitate the donation of an electron or hydrogen atom to scavenge free radicals. nih.gov The presence of strong EDGs can increase the highest occupied molecular orbital (HOMO) energy, making the molecule a better electron donor. researchmap.jp The driving force behind certain chemical reactions used to synthesize complex coumarins can be the strong electron-withdrawing effect of specific functionalities. frontiersin.org

Table 2: Effect of Electron-Withdrawing Groups on Antibacterial Activity

Minimum Inhibitory Concentration (MIC) of 4-hydroxycoumarin derivatives against a quinolone-resistant E. coli strain, highlighting the enhanced activity of compounds with electron-withdrawing groups.

| Compound ID | Key Substituent(s) | MIC (μg/ml) | Reference |

|---|---|---|---|

| 6 | 4-Nitro | 0.5 | nih.gov |

| 23 | Chloro | 0.12 | nih.gov |

| 30 | Chloro, Nitro | 0.5 | nih.gov |

Stereochemical Considerations and Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor that can modulate the biological activity of 4-(2-Hydroxyphenylamino)coumarin derivatives. The specific spatial orientation of the phenylamino (B1219803) group relative to the coumarin plane can influence how the molecule fits into the binding pocket of a target protein or enzyme.

Correlation of Molecular Descriptors with Observed Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. This is achieved by calculating various molecular descriptors and relating them to experimental outcomes.

For coumarin derivatives, several molecular descriptors have been shown to correlate with biological activity. researchmap.jp Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), ionization potential, and absolute hardness can be predictive of a compound's efficacy. researchmap.jp The HOMO energy is an indicator of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. researchmap.jp A highly significant correlation has been found between the cytotoxic concentration (CC50) of some coumarin derivatives and their HOMO energy and absolute hardness. researchmap.jp Furthermore, molecular dynamics (MD) studies have been used to calculate binding energies for coumarin derivatives with target enzymes, and these calculated energies have shown good correlation with experimentally observed biological activity. nih.gov

Table 3: Correlation of Molecular Descriptors with Cytotoxicity

Relationship between the 50% cytotoxic concentration (CC50) against HSC-2 cells and calculated molecular descriptors for coumarin derivatives, showing the strength of the correlation (r²).

| Molecular Descriptor | Correlation Coefficient (r²) with CC50 | Significance | Reference |

|---|---|---|---|

| Ionization Potential | 0.756 | Highly Significant | researchmap.jp |

| HOMO Energy | 0.767 | Highly Significant | researchmap.jp |

| Absolute Hardness | 0.802 | Highly Significant | researchmap.jp |

| LUMO Energy | 0.360 | Not Significant | researchmap.jp |

Future Research Perspectives and Broader Implications

Rational Design and Synthesis of Novel 4-Aminocoumarin (B1268506) Derivatives with Enhanced Bioactivity

The rational design and synthesis of new 4-aminocoumarin derivatives are central to enhancing their biological activities. rsc.orgsci-hub.se The 4-aminocoumarin structure is a versatile scaffold, and its chemical reactivity, particularly at the amino group and the enamine carbon, allows for a wide range of structural modifications. rsc.orgsci-hub.se Chemists have developed numerous synthetic methodologies to construct these derivatives, including classical reaction protocols, microwave-assisted reactions, organo-catalyzed reactions, and transition metal-catalyzed reactions. nih.govbenthamdirect.comresearchgate.neteurekaselect.com

Future efforts will likely focus on creating libraries of novel compounds by introducing diverse substituents at various positions of the coumarin (B35378) ring and the aminophenyl group. This approach allows for the systematic exploration of structure-activity relationships (SAR), which is crucial for identifying derivatives with improved potency and selectivity. For instance, the introduction of different functional groups can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can impact its interaction with biological targets. nih.govjapsonline.com A study on 4-anilinocoumarin derivatives demonstrated that specific substitutions led to significant antimicrobial activity. japsonline.com

The synthesis of fused heterocyclic systems starting from 4-aminocoumarins is another promising avenue. benthamdirect.comeurekaselect.comresearchgate.net These complex structures can exhibit unique pharmacological properties and may lead to the discovery of compounds with novel mechanisms of action. benthamdirect.comeurekaselect.com

Exploration of Multitargeting Approaches and Polypharmacology for Complex Diseases

The concept of "one molecule, one target" is often insufficient for treating complex multifactorial diseases. nih.govmdpi.com This has led to a growing interest in polypharmacology, where a single drug is designed to interact with multiple targets involved in a disease pathway. mdpi.comnih.gov The 4-aminocoumarin scaffold is well-suited for the development of such multi-target-directed ligands (MTDLs). nih.gov

For complex conditions like cancer and neurodegenerative diseases, where multiple pathological processes are at play, MTDLs can offer a more effective and potentially less toxic treatment approach compared to combination therapies. mdpi.comnih.gov For example, research has explored the potential of coumarin derivatives to simultaneously inhibit multiple enzymes implicated in Alzheimer's disease. nih.gov The versatile nature of the 4-aminocoumarin core allows for the incorporation of different pharmacophores, each targeting a specific biological molecule. sci-hub.se

Future research in this area will involve the design and synthesis of 4-(2-Hydroxyphenylamino)coumarin derivatives that can modulate several key targets associated with a particular disease. This strategy requires a deep understanding of the disease's pathophysiology to identify the most relevant combination of targets. The investigation into phenyliodonium (B1259483) derivatives of 4-aminocoumarins has already shown broad-spectrum biological activities, hinting at their multitargeted potential. nih.govnih.gov

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Understanding

The synergy between computational and experimental approaches is becoming increasingly vital in drug discovery. arkat-usa.orgresearchgate.netnih.gov In the context of this compound research, this integration can significantly accelerate the identification and optimization of lead compounds.

Computational methods , such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the binding affinity of newly designed derivatives to their biological targets. nih.govnih.govnih.gov These in silico techniques help in prioritizing which compounds to synthesize and test, thereby saving time and resources. nih.gov For instance, docking studies have been used to understand the interaction of 4-hydroxycoumarin (B602359) derivatives with DNA gyrase. nih.gov Furthermore, computational tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of compounds, which is a critical aspect of drug development. nih.gov

Experimental techniques are essential for validating the predictions made by computational models and for providing a deeper understanding of the compound's biological effects. arkat-usa.orgresearchgate.net High-throughput screening (HTS) can be used to rapidly assess the biological activity of a large library of derivatives. Detailed spectroscopic analyses, including NMR and X-ray crystallography, are crucial for confirming the structure of the synthesized compounds. arkat-usa.orgresearchgate.netresearchgate.net In vitro and in vivo biological assays are then used to evaluate the efficacy and pharmacological profile of the most promising candidates. nih.govnih.gov

The iterative cycle of computational design, chemical synthesis, and experimental evaluation will be a cornerstone of future research on this compound and its analogues, leading to a more comprehensive understanding of their therapeutic potential. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2-Hydroxyphenylamino)coumarin, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or multicomponent reactions. For example, fluorinated coumarin derivatives (e.g., 4-(2-fluorophenyl)-7-methoxycoumarin) are synthesized using Knoevenagel condensation between substituted aldehydes and 4-hydroxycoumarin, followed by halogenation. Key factors include catalyst choice (e.g., potassium fluoride for regioselectivity) and solvent polarity, which affect reaction kinetics and byproduct formation . NMR and HRMS are critical for verifying intermediate structures.

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths and angles, particularly for confirming intramolecular hydrogen bonding between the hydroxyl and amino groups. NMR (¹H, ¹³C, and 2D techniques like COSY) resolves substituent positions, while computational methods (DFT) validate experimental data by simulating J-coupling constants and electrostatic potentials .

Q. What spectroscopic techniques are used to assess the purity of this compound derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while HPLC-MS detects impurities. UV-Vis spectroscopy identifies π→π* transitions in the coumarin core, and fluorescence spectroscopy evaluates photostability. For example, derivatives with large Stokes shifts (e.g., 2-piperidinium-4-styrylcoumarins) require time-resolved fluorescence for lifetime analysis .

Advanced Research Questions

Q. How do intramolecular interactions (e.g., hydrogen bonding, C–F···H–C) influence the reactivity of this compound?

- Methodological Answer : Computational studies (e.g., Gaussian09) reveal that intramolecular hydrogen bonding stabilizes the enol tautomer, enhancing electrophilic substitution at the 3-position. For fluorinated analogs, weak C–F···H–C interactions (observed via HOESY NMR) reduce steric hindrance, enabling regioselective functionalization .

Q. What strategies address contradictions in reported bioactivity data for 4-hydroxycoumarin derivatives?

- Methodological Answer : Discrepancies in antioxidant or anticoagulant activity often stem from substituent effects. For instance, C3-aryl groups in 4-hydroxycoumarin derivatives increase radical scavenging capacity (via DPPH assays), while electron-withdrawing groups (e.g., –NO₂) reduce it. Meta-analyses comparing in vitro vs. in vivo models (e.g., warfarin vs. novel analogs) clarify structure-activity relationships .

Q. How can computational modeling predict the corrosion inhibition efficiency of this compound derivatives?

- Methodological Answer : Density functional tight-binding (DFTB) simulations model adsorption on metal surfaces (e.g., stainless steel in H₂SO₄). Parameters like adsorption energy (ΔG*ads) and Fukui indices correlate with experimental electrochemical impedance spectroscopy (EIS) data. Derivatives with planar aromatic systems show higher inhibition due to π-backbonding with d-orbitals .

Q. What are the challenges in designing this compound-based fluorescent probes for biological imaging?

- Methodological Answer : Balancing Stokes shift magnitude (~100 nm) with cell permeability requires substituent tuning. For example, 2-piperidinium groups enhance water solubility but may quench fluorescence in acidic lysosomes. Two-photon absorption cross-sections (measured via Z-scan) guide probe optimization for deep-tissue imaging .

Data Contradiction Analysis

- Example : Conflicting reports on the anticoagulant activity of 4-hydroxycoumarin derivatives may arise from variations in substituent stereochemistry. Cis-trans isomer ratios (e.g., 60:40 to 40:60 in flocoumafen) significantly alter pharmacokinetics. HPLC chiral separation and in vitro clotting assays (PT/INR) resolve these discrepancies .

Methodological Recommendations

- Synthetic Optimization : Use DABCO-mediated thiolation for regioselective 4-sulfanyl substitution, achieving >80% yield .

- Computational Validation : Combine Gaussian-based NMR simulations with experimental data to confirm tautomeric forms .

- Biological Assays : Pair DPPH antioxidant tests with molecular docking (AutoDock Vina) to identify key binding residues in target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.